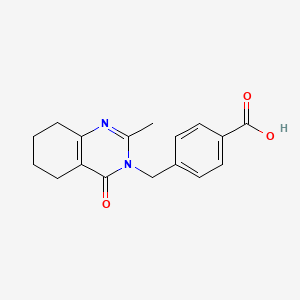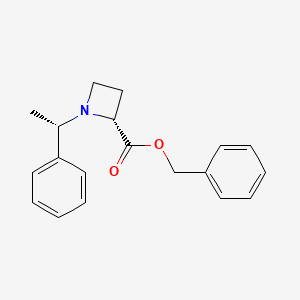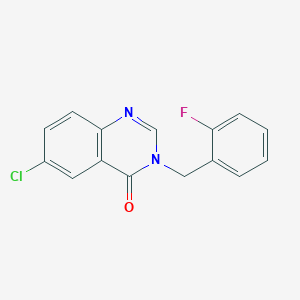
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable diketone under controlled conditions. One common method includes the use of a Lewis acid catalyst, such as cerium(III) chloride, which facilitates the reaction and leads to high yields of the desired product . The reaction is usually carried out in an anhydrous environment to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acetic acid are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized quinone derivatives, while reduction can yield hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can modulate various molecular targets and pathways, including:
Oxidative Stress Pathways: It can induce oxidative stress in cells, leading to cell death in certain cancer cells.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular metabolism, affecting cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: This compound has a similar naphthoquinone structure but with an isopentylamino group instead of the diketone moiety.
1,4-Naphthoquinone: A simpler naphthoquinone compound that serves as a precursor to many derivatives.
Uniqueness
2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
72520-66-2 |
|---|---|
Fórmula molecular |
C15H11ClO4 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
2-chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H11ClO4/c1-7(17)11(8(2)18)12-13(16)15(20)10-6-4-3-5-9(10)14(12)19/h3-6,11H,1-2H3 |
Clave InChI |
VOXGHPDQFNUMNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)








![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)

![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)
